molecular formula C11H20N2O3 B8370466 (4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester

(4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester

Cat. No. B8370466
M. Wt: 228.29 g/mol
InChI Key: SBROENNPPQDLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butyl-3-oxo-piperazin-1-yl)-acetic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

methyl 2-(4-butyl-3-oxopiperazin-1-yl)acetate

InChI

InChI=1S/C11H20N2O3/c1-3-4-5-13-7-6-12(8-10(13)14)9-11(15)16-2/h3-9H2,1-2H3

InChI Key

SBROENNPPQDLBD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1=O)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Oxopiperazine v(0.4 g, 2.6 mmol) is combined with diisopropylethylamine (0.55 mL, 3.2 mmol) in 5 mL of methanol over ice, under N2. Methyl bromoacetate (0.27 mL, 2.9 mmol) is added dropwise and the solution is allowed to stir at ambient temperature for 2 hours, at which time it is quenched by the addition of 1 M KH2PO4 and diluted with ethyl acetate. The phases are separated and the organic phase is washed with 1 M KH2PO4 and saturated aqueous NaHCO3. The combined aqueous phases are back-extracted with ethyl acetate. The combined organic phases are dried over Na2SO4. The mixture is filtered and concentrated to give an oil which is purified by flash chromatography on a BIOTAGE 40S column eluting with 500 mL heptane followed by 1/1: heptane/EtOAc and 9/1:CH2Cl2/MeOH to afford v as colorless oil (0.29 g, 1.3 mmol, 50%). (MS: M+H:229.2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.27 mL
Type
reactant
Reaction Step Three
Name
heptane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
50%

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